Cas no 25696-60-0 (Ethanesulfonic acid,2-[[(3a,5b,6b,7b)-3,6,7-trihydroxy-24-oxocholan-24-yl]amino]-)

Ethanesulfonic acid,2-[[(3a,5b,6b,7b)-3,6,7-trihydroxy-24-oxocholan-24-yl]amino]- structure
25696-60-0 structure
商品名:Ethanesulfonic acid,2-[[(3a,5b,6b,7b)-3,6,7-trihydroxy-24-oxocholan-24-yl]amino]-
CAS番号:25696-60-0
MF:C26H45NO7S
メガワット:515.703
MDL:MFCD01310715
CID:258309
PubChem ID:168408

Ethanesulfonic acid,2-[[(3a,5b,6b,7b)-3,6,7-trihydroxy-24-oxocholan-24-yl]amino]- 化学的及び物理的性質

名前と識別子

    • Ethanesulfonic acid,2-[[(3a,5b,6b,7b)-3,6,7-trihydroxy-24-oxocholan-24-yl]amino]-
    • Tauro-β-muricholic Acid
    • Tauro-β-muricholic A
    • tauroβ-muricholic acid
    • Cholane, ethanesulfonic acid deriv.
    • Taurine,N-(3a,6b,7b-trihydroxy-5b-cholan-24-oyl)- (8CI)
    • Tauro-b-muricholate
    • Tauro-b-muricholic acid
    • N-(3a,6b,7b-trihydroxy-5b-cholan-24-oyl)-Taurine
    • T-alpha-MC
    • DTXSID80948572
    • Ethanesulfonic acid, 2-(((3alpha,5beta,6beta,7beta)-3,6,7-trihydroxy-24-oxocholan-24-yl)amino)-
    • 2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
    • Tauromuricholic acid
    • tauro-beta-muricholic acid
    • SCHEMBL21712539
    • 3,6,7-Trihydroxy-N-(2-sulfoethyl)cholan-24-imidic acid
    • Tauro-alpha-muricholate
    • 25696-60-0
    • Tauro-alpha-muricholic acid
    • NS00126721
    • DB-226978
    • MDL: MFCD01310715
    • インチ: InChI=1S/C26H45NO7S/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34)
    • InChIKey: XSOLDPYUICCHJX-UHFFFAOYSA-N
    • ほほえんだ: OS(CCNC(CCC(C1CCC2C3C(O)C(O)C4CC(CCC4(C)C3CCC12C)O)C)=O)(=O)=O

計算された属性

  • せいみつぶんしりょう: 515.29185
  • どういたいしつりょう: 515.29167395g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 5
  • 水素結合受容体数: 7
  • 重原子数: 35
  • 回転可能化学結合数: 7
  • 複雑さ: 891
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 8
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 153Ų

じっけんとくせい

  • PSA: 144.16

Ethanesulfonic acid,2-[[(3a,5b,6b,7b)-3,6,7-trihydroxy-24-oxocholan-24-yl]amino]- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-361829-0.5 mg
Tauro β-Muricholic Acid Sodium Salt,
25696-60-0
0.5 mg
¥2,933.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-474528-250 µg
Tauro-β-muricholic Acid-d4 Sodium Salt,
25696-60-0
250µg
¥4,061.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-361829A-2.5mg
Tauro β-Muricholic Acid Sodium Salt,
25696-60-0
2.5mg
¥10529.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-474528A-1mg
Tauro-β-muricholic Acid-d4 Sodium Salt,
25696-60-0
1mg
¥13087.00 2023-09-05
Cooke Chemical
M4167053-1mg
Tauro-β-muricholicAcid , Analysis of control products
25696-60-0 95%
1mg
RMB 3400.00 2025-02-21
SHENG KE LU SI SHENG WU JI SHU
sc-361829B-10 mg
Tauro β-Muricholic Acid Sodium Salt,
25696-60-0
10mg
¥37,605.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-361829A-2.5 mg
Tauro β-Muricholic Acid Sodium Salt,
25696-60-0
2.5 mg
¥10,529.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-361829B-10mg
Tauro β-Muricholic Acid Sodium Salt,
25696-60-0
10mg
¥37605.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-361829C-25mg
Tauro β-Muricholic Acid Sodium Salt,
25696-60-0
25mg
¥86492.00 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T63530-1mg
tauroβ-muricholic acid
25696-60-0 95%
1mg
¥4038.0 2023-09-06

Ethanesulfonic acid,2-[[(3a,5b,6b,7b)-3,6,7-trihydroxy-24-oxocholan-24-yl]amino]- 関連文献

Ethanesulfonic acid,2-[[(3a,5b,6b,7b)-3,6,7-trihydroxy-24-oxocholan-24-yl]amino]-に関する追加情報

Research Brief on Ethanesulfonic acid,2-[[(3a,5b,6b,7b)-3,6,7-trihydroxy-24-oxocholan-24-yl]amino]- (CAS: 25696-60-0)

Ethanesulfonic acid,2-[[(3a,5b,6b,7b)-3,6,7-trihydroxy-24-oxocholan-24-yl]amino]-, with the CAS number 25696-60-0, is a bile acid derivative that has garnered significant attention in recent chemical and biomedical research. This compound is structurally related to cholic acid, a primary bile acid, and its modified sulfonic acid derivative suggests potential applications in drug delivery, metabolic regulation, and therapeutic interventions. The presence of hydroxyl and sulfonic acid groups enhances its solubility and reactivity, making it a promising candidate for further study.

Recent studies have focused on the synthesis and characterization of this compound, exploring its physicochemical properties and biological activities. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm its structure and purity. Researchers have also investigated its interactions with biological membranes and proteins, shedding light on its potential mechanisms of action. These findings are critical for understanding its role in metabolic pathways and its possible therapeutic applications.

One of the key areas of interest is the compound's potential as a modulator of bile acid receptors, such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1). These receptors play pivotal roles in lipid metabolism, glucose homeostasis, and inflammation. Preliminary in vitro studies suggest that Ethanesulfonic acid,2-[[(3a,5b,6b,7b)-3,6,7-trihydroxy-24-oxocholan-24-yl]amino]- may exhibit selective binding affinity, which could be leveraged for the development of novel therapeutics targeting metabolic disorders.

In addition to its receptor modulation potential, this compound has been explored for its role in drug formulation and delivery. Its amphiphilic nature, derived from the combination of hydrophobic steroidal backbone and hydrophilic sulfonic acid group, makes it an attractive candidate for improving the solubility and bioavailability of poorly water-soluble drugs. Recent formulations incorporating this derivative have shown enhanced drug release profiles and stability, highlighting its utility in pharmaceutical sciences.

Despite these promising findings, challenges remain in optimizing the synthesis process and scaling up production for clinical applications. Researchers are also investigating the compound's safety profile and potential side effects, which are crucial for its transition from laboratory research to therapeutic use. Collaborative efforts between chemists, biologists, and pharmacologists are essential to address these challenges and unlock the full potential of this compound.

In conclusion, Ethanesulfonic acid,2-[[(3a,5b,6b,7b)-3,6,7-trihydroxy-24-oxocholan-24-yl]amino]- (CAS: 25696-60-0) represents a versatile and promising molecule in the field of chemical biology and medicine. Its unique structural features and biological activities warrant further investigation, with potential applications ranging from metabolic regulation to drug delivery. Continued research and development efforts will be pivotal in translating these findings into practical and impactful solutions for human health.

おすすめ記事

推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd